ML 10302

Descripción general

Descripción

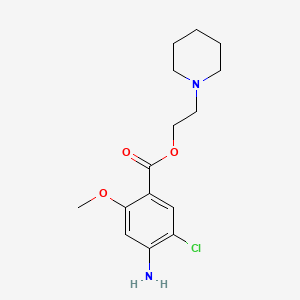

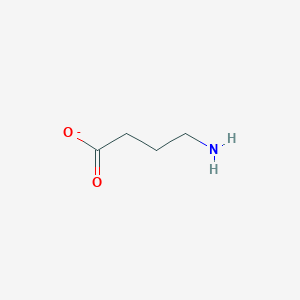

ML-10302 es un agonista potente del receptor 4 de 5-hidroxitriptamina (receptor 5-HT4). Este compuesto es conocido por su capacidad de estimular la motilidad intestinal a través de las vías colinérgicas, lo que lo convierte en una molécula significativa en el estudio de los trastornos gastrointestinales y neurológicos .

Aplicaciones Científicas De Investigación

ML-10302 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento de los agonistas del receptor 5-HT4.

Biología: Se investiga por su papel en la estimulación de la motilidad intestinal y sus posibles efectos sobre el sistema nervioso central.

Medicina: Se explora su potencial para tratar trastornos gastrointestinales y enfermedades neurológicas como la enfermedad de Alzheimer

Industria: Se utiliza en el desarrollo de nuevos fármacos dirigidos al receptor 5-HT4

Mecanismo De Acción

ML-10302 ejerce sus efectos uniéndose y activando el receptor 5-HT4. Esta activación estimula las vías colinérgicas, lo que lleva a un aumento de la motilidad intestinal. En el sistema nervioso central, se ha demostrado que ML-10302 aumenta los niveles de proteína precursora amiloide soluble alfa (sAPPα), que está asociada con efectos neuroprotectores .

Safety and Hazards

While specific safety and hazard information for this compound is not provided in the search results, general safety measures for handling chemicals should be followed. These include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Análisis Bioquímico

Biochemical Properties

2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate plays a significant role in biochemical reactions, primarily through its interaction with the 5-HT4 serotonin receptor . This receptor is involved in various physiological processes, including gastrointestinal motility and cognitive functions. The compound acts as an agonist, binding to the receptor and activating it, which leads to a cascade of intracellular signaling events. Additionally, it has been found to interact with other biomolecules, such as muscarinic receptors, further influencing its biochemical activity .

Cellular Effects

The effects of 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate on cells are diverse and profound. It influences cell function by modulating cell signaling pathways, particularly those involving the 5-HT4 receptor . This modulation can lead to changes in gene expression and cellular metabolism. For instance, in gastrointestinal cells, the compound enhances motility by stimulating cholinergic pathways . In neuronal cells, it may affect cognitive functions by altering neurotransmitter release and synaptic plasticity .

Molecular Mechanism

At the molecular level, 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate exerts its effects through specific binding interactions with the 5-HT4 receptor . Upon binding, it induces a conformational change in the receptor, which activates downstream signaling pathways involving cyclic AMP (cAMP) and protein kinase A (PKA) . This activation can lead to various cellular responses, including enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate can vary over time. The compound is relatively stable under standard storage conditions (2-8°C) and maintains its activity over extended periods In vitro studies have shown that prolonged exposure to the compound can lead to sustained activation of the 5-HT4 receptor, which may have implications for its therapeutic use .

Dosage Effects in Animal Models

The effects of 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate in animal models are dose-dependent. At lower doses, it effectively stimulates gastrointestinal motility and enhances cognitive functions without significant adverse effects . At higher doses, it can induce toxic effects, such as tachycardia and prolonged QT intervals, which are likely due to its interaction with other receptors . The threshold for these adverse effects varies among different animal models, highlighting the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate is involved in several metabolic pathways, primarily those associated with serotonin metabolism . It interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450, which are involved in the metabolism of serotonin and other neurotransmitters . These interactions can influence metabolic flux and alter metabolite levels, potentially affecting the overall biochemical balance in cells .

Transport and Distribution

Within cells and tissues, 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate is transported and distributed through specific transporters and binding proteins . These include serotonin transporters (SERT) and other membrane-bound proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich regions such as cell membranes and certain organelles .

Subcellular Localization

The subcellular localization of 2-Piperidinoethyl 4-amino-5-chloro-2-methoxybenzoate is crucial for its activity and function. It is primarily localized in the plasma membrane, where it interacts with the 5-HT4 receptor . Additionally, it may be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it can influence protein processing and trafficking . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular locations .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

ML-10302 se puede sintetizar a partir de 1-(2-cloroetil)-piperidina y ácido 4-amino-5-cloro-2-metoxibenzoico. La reacción implica el uso de sodio en alcohol isopropílico a 70 °C durante 2 horas . Este método produce ML-10302 con una fórmula molecular de C15H21ClN2O3 y un peso molecular de 312.79 g/mol .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para ML-10302 no están ampliamente documentados, la síntesis generalmente implica reacciones químicas a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento. El compuesto se almacena a menudo a temperatura ambiente y requiere instrucciones específicas de manipulación para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

ML-10302 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales como los grupos piperidina y metoxi. Estas reacciones son facilitadas por varios reactivos y condiciones.

Reactivos y condiciones comunes

Oxidación: ML-10302 se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir con reactivos como hidróxido de sodio o carbonato de potasio.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Comparación Con Compuestos Similares

Compuestos similares

Cisaprida: Otro agonista del receptor 5-HT4 utilizado para tratar trastornos de la motilidad gastrointestinal.

Tegaserod: Un agonista parcial del receptor 5-HT4, utilizado para el síndrome del intestino irritable.

Prucaloprida: Un agonista selectivo del receptor 5-HT4 utilizado para el estreñimiento crónico

Singularidad de ML-10302

ML-10302 es único debido a su alta potencia y selectividad para el receptor 5-HT4, con un valor Ki de 1.07 nM. Esta alta afinidad le permite estimular eficazmente la motilidad intestinal y exhibir posibles efectos neuroprotectores, lo que lo convierte en un compuesto valioso tanto para la investigación gastrointestinal como neurológica .

Propiedades

IUPAC Name |

2-piperidin-1-ylethyl 4-amino-5-chloro-2-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3/c1-20-14-10-13(17)12(16)9-11(14)15(19)21-8-7-18-5-3-2-4-6-18/h9-10H,2-8,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFIAQAAZUEPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OCCN2CCCCC2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933493 | |

| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148868-55-7 | |

| Record name | ML 10302 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148868557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Piperidin-1-yl)ethyl 4-amino-5-chloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

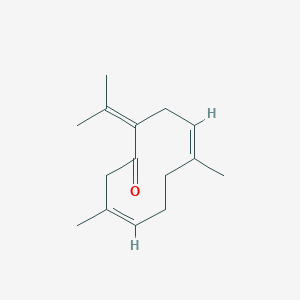

![(3E,5Z,11Z,13Z)-16-[4-(2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl)-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1235391.png)

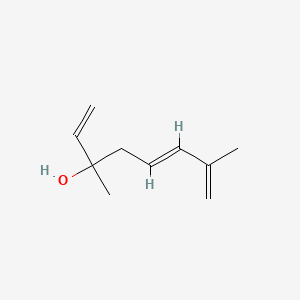

![(1S,3R,7R,9R,10S,11R)-9-methyl-4-methylidene-6,12-dioxatetracyclo[9.2.2.01,10.03,7]pentadecane-5,14-dione](/img/structure/B1235401.png)

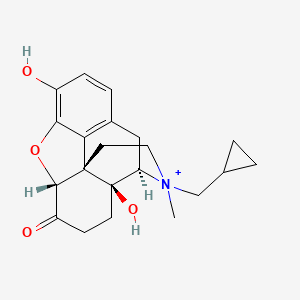

![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(((1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carbonyl)oxy)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235406.png)